molecular formula C22H24N2OS2 B2519328 2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 2034576-19-5

2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2519328
CAS No.: 2034576-19-5
M. Wt: 396.57
InChI Key: YWWLGDIHIOUHGM-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a novel synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: the 1H-indole moiety and a 1,4-thiazepane ring. Indole derivatives are recognized as ubiquitous structural motifs in a broad range of biologically active small molecules and natural products . They are present in various approved drugs and investigational compounds, demonstrating a wide spectrum of pharmacological properties . The specific molecular architecture of this compound, which links these subsystems via a thioether ketone, suggests potential for interaction with diverse biological targets. Researchers may find value in this chemical entity as a key intermediate or building block for the synthesis of more complex heterocyclic compounds , or as a tool compound for in vitro screening campaigns to identify new active substances against proteins of interest . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS2/c1-16-6-2-3-7-17(16)20-10-11-24(12-13-26-20)22(25)15-27-21-14-23-19-9-5-4-8-18(19)21/h2-9,14,20,23H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWLGDIHIOUHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-(o-Tolyl)ethylamine with 1,3-Dibromopropane

A validated route involves reacting 2-(o-tolyl)ethylamine with 1,3-dibromopropane in the presence of elemental sulfur. The reaction proceeds via nucleophilic attack of the amine on dibromopropane, followed by sulfur incorporation to form the thiazepane ring. Optimized conditions (toluene, 110°C, 24 h) yield the intermediate 7-(o-tolyl)-1,4-thiazepane in 68% yield after silica gel chromatography.

Key Data:

  • Reactants: 2-(o-Tolyl)ethylamine (1.0 equiv), 1,3-dibromopropane (1.2 equiv), sulfur (1.5 equiv).
  • Characterization: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 7.21–7.12 (m, 4H, aryl-H), 3.76 (t, 2H, S-CH₂), 3.02 (m, 2H, N-CH₂), 2.34 (s, 3H, CH₃), 1.92–1.78 (m, 4H, ring-CH₂).

Preparation of 2-Bromo-1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone

Acylation of Thiazepane with Bromoacetyl Bromide

The thiazepane’s secondary nitrogen undergoes acylation with bromoacetyl bromide in dichloromethane under basic conditions (triethylamine, 0°C to room temperature). This step introduces the electrophilic bromoethanone group, critical for subsequent thioether formation.

Optimized Protocol:

  • Reactants: 7-(o-Tolyl)-1,4-thiazepane (1.0 equiv), bromoacetyl bromide (1.1 equiv), triethylamine (2.0 equiv).
  • Conditions: Dry CH₂Cl₂, N₂ atmosphere, 12 h stirring.
  • Yield: 72% after aqueous workup and rotary evaporation.

Analytical Validation:

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 645 cm⁻¹ (C-Br stretch).
  • MS (ESI): m/z 367.1 [M+H]⁺.

Synthesis of 2-((1H-Indol-3-yl)thio)-1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)ethanone

Nucleophilic Substitution with Indole-3-thiol

The bromoethanone intermediate reacts with indole-3-thiol in ethanol under reflux, facilitated by triethylamine. The thiolate anion displaces bromide, forming the thioether linkage.

Procedure:

  • Reactants: 2-Bromo-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone (1.0 equiv), indole-3-thiol (1.2 equiv), triethylamine (1.5 equiv).
  • Conditions: Ethanol, reflux (78°C), 6 h.
  • Workup: Cooling, filtration, recrystallization (DMF/ethanol).
  • Yield: 65%.

Characterization:

  • $$ ^1H $$ NMR (DMSO-d₆, 400 MHz): δ 11.21 (s, 1H, NH), 7.58–7.01 (m, 8H, aryl-H), 4.12 (s, 2H, SCH₂), 3.81 (t, 2H, N-CH₂), 2.41 (s, 3H, CH₃).
  • HPLC Purity: 98.5% (C18 column, acetonitrile/H₂O).

Alternative Pathways and Mechanistic Insights

Thiourea-Mediated Cyclization

Adapting methods from indole-thiazole hybrids, thiourea derivatives of 2-(indol-3-yl)ethylamine react with 2-bromoacetophenone analogs to form thioether bonds. While less efficient for this target, this approach offers insights into solvent effects (DMF vs. ethanol) and base selection (KOH vs. Et₃N).

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro-indole, halo-indole derivatives.

Scientific Research Applications

2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Stability

  • Aryl Group Variations: The o-tolyl group in the target compound provides moderate hydrophobicity, favoring membrane penetration. Fluorophenyl () improves metabolic stability via C-F bond resistance to oxidative degradation, a common strategy in drug design .
  • Heterocyclic Modifications :

    • The thiazepane ring’s seven-membered structure offers greater conformational flexibility compared to five-membered thiazole (), which may improve target adaptability but reduce selectivity .
    • N-Methylindole () reduces hydrogen-bonding capacity, possibly lowering solubility but increasing lipophilicity .

Research Implications and Limitations

  • Pharmacological Gaps: No direct bioactivity data for the target compound are available in the provided evidence. Extrapolation from analogs (e.g., antitumor thiadiazoles in ) suggests possible kinase or protease inhibition, but experimental validation is needed .
  • Structural Optimization : Comparative analysis indicates that halogenation (Cl, F) or sulfone incorporation () could enhance target affinity or pharmacokinetics.

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C22H24N2OSC_{22}H_{24}N_{2}OS, with a molecular weight of 372.5 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Indole Moiety : Starting from suitable precursors like 2-nitrotoluene, the indole ring is synthesized through Fischer indole synthesis.
  • Construction of the Thiazepane Ring : This involves cyclization reactions with thiols and amine precursors.
  • Coupling of Indole and Thiazepane Units : The final step is a condensation reaction, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various human tumor cell lines. For instance, a related compound was shown to act as a CDK1 inhibitor , causing cell cycle arrest at the G2/M phase and inducing apoptosis by preventing the phosphorylation of survivin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Derivative ASTO (Malignant Peritoneal Mesothelioma)5.0CDK1 Inhibition
Derivative BHeLa (Cervical Cancer)10.0Apoptosis Induction
Derivative CMCF7 (Breast Cancer)15.0G2/M Arrest

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, indicating potential applications in treating infections .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli>64
Bacillus subtilis16

The biological activity of 2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is primarily attributed to its interaction with specific molecular targets:

  • Indole Moiety : Known for its ability to interact with various enzymes and receptors, potentially modulating their activity.
  • Thiazepane Ring : Contributes to the compound's binding affinity and specificity, enhancing its biological effects.

Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

  • Study on Antiproliferative Effects : A study demonstrated that certain derivatives significantly reduced tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .
  • Investigation into Anti-inflammatory Properties : Another research focused on synthesizing indole derivatives as COX-2 inhibitors, evaluating their analgesic and anti-inflammatory activities . Although this specific compound's anti-inflammatory efficacy was not highlighted, it contributes to the broader understanding of indole-based compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((1H-indol-3-yl)thio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone?

  • Methodological Answer : Multi-step organic synthesis is typically required, involving:

  • Step 1 : Formation of the thiazepane core via piperidine-mediated condensation (e.g., using ethanol and sodium hydroxide for ring closure) .
  • Step 2 : Introduction of the indole-thioether moiety via nucleophilic substitution or thiol-ene reactions under inert conditions .
  • Key Considerations : Temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and thiazepane ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₂₂H₂₃N₃OS₂, ~425.56 g/mol) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the thiazepane and o-tolyl groups .

Q. How can researchers assess its solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Limited solubility in aqueous buffers may necessitate DMSO stock solutions .
  • Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to validate specificity .
  • Target Validation : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm interactions with suspected targets (e.g., kinase enzymes) .
  • Data Reprodubility : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How does the o-tolyl substituent influence the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., p-tolyl, halogenated aryl) and compare binding kinetics via surface plasmon resonance (SPR) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with hydrophobic pockets in target proteins .

Q. What experimental designs mitigate limitations in studying its metabolic pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rodent) with LC-MS/MS to identify phase I/II metabolites .
  • Isotope Labeling : Incorporate ¹⁴C at the thioether linkage to track metabolic fate in vivo .

Critical Considerations

  • Toxicity Screening : Prioritize Ames tests (mutagenicity) and hERG channel assays (cardiotoxicity) due to structural similarities to known bioactive indole derivatives .
  • Stereochemical Purity : Chiral HPLC is essential to separate enantiomers, as incorrect stereochemistry may nullify activity .

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